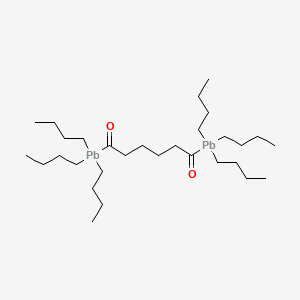
Plumbane, adipoyltributyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, adipoyltributyl- is a chemical compound that falls under the category of organolead compounds It is characterized by the presence of lead atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, adipoyltributyl- typically involves the reaction of lead compounds with organic reagents. One common method is the reaction of lead(II) nitrate with sodium borohydride, which produces plumbane derivatives . The reaction conditions often require careful control of temperature and pressure to ensure the stability of the compound.
Industrial Production Methods
Industrial production of Plumbane, adipoyltributyl- may involve large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Plumbane, adipoyltributyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of lead oxides.
Reduction: Reduction reactions can convert Plumbane, adipoyltributyl- to lower oxidation states of lead.
Substitution: In substitution reactions, one or more organic groups attached to the lead atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce lead oxides, while substitution reactions can yield a variety of organolead compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Plumbane, adipoyltributyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Plumbane, adipoyltributyl- involves its interaction with molecular targets, primarily through the lead atom. The lead atom can form bonds with various functional groups, influencing the reactivity and stability of the compound. The pathways involved in its action include electron transfer processes and coordination with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Plumbane, adipoyltributyl- include:
- Methane, CH₄
- Silane, SiH₄
- Germane, GeH₄
- Stannane, SnH₄
Uniqueness
Plumbane, adipoyltributyl- is unique due to the presence of lead, which imparts distinct chemical properties compared to its lighter congeners.
Eigenschaften
CAS-Nummer |
73940-91-7 |
|---|---|
Molekularformel |
C30H62O2Pb2 |
Molekulargewicht |
8.7e+02 g/mol |
IUPAC-Name |
1,6-bis(tributylplumbyl)hexane-1,6-dione |
InChI |
InChI=1S/C6H8O2.6C4H9.2Pb/c7-5-3-1-2-4-6-8;6*1-3-4-2;;/h1-4H2;6*1,3-4H2,2H3;; |
InChI-Schlüssel |
NLDFIIBPOIQHDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Pb](CCCC)(CCCC)C(=O)CCCCC(=O)[Pb](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)

![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)

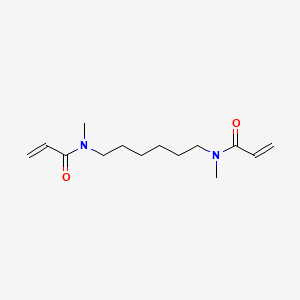
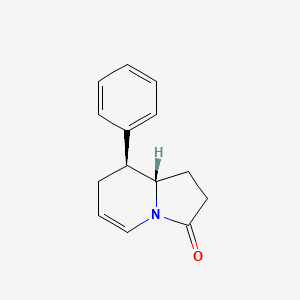
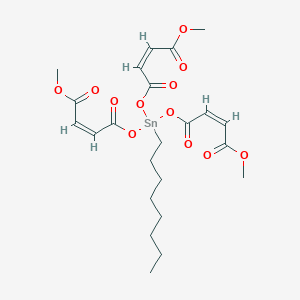
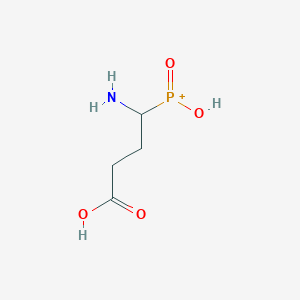
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
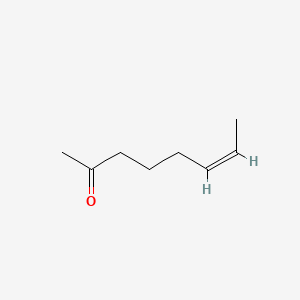
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)

